1-[1-(4-chlorophenyl)cyclopropyl]ethan-1-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[1-(4-chlorophenyl)cyclopropyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11ClO/c1-8(13)11(6-7-11)9-2-4-10(12)5-3-9/h2-5H,6-7H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASFHBXWIBSPACX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1(CC1)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11ClO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[1-(4-chlorophenyl)cyclopropyl]ethan-1-one typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 4-chlorobenzyl chloride with ethyl diazoacetate in the presence of a catalyst such as rhodium acetate. The reaction proceeds through the formation of a cyclopropyl intermediate, which is then hydrolyzed to yield the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the choice of solvents and purification techniques, such as recrystallization or chromatography, plays a crucial role in the industrial synthesis.
Chemical Reactions Analysis
Nucleophilic Addition and Condensation Reactions
The ketone group undergoes typical nucleophilic additions. In synthetic applications, it participates in Homer-Wadsworth-Emmons (HWE) reactions with α-alkoxy phosphonates to form alkene intermediates. For example, reaction with α-alkoxy p-chlorobenzyl phosphonate (II) under basic conditions (e.g., NaH or NaOtBu) yields derivatives like (III), which hydrolyze to target compounds .
Key Conditions:
| Parameter | Value |
|---|---|
| Base | Sodium tert-butoxide (NaOtBu) |
| Temperature | 0–40°C (optimal: 10–30°C) |
| Reaction Time | 2–8 hours |
| Hydrolysis Acid | 10% HCl or H2SO4 |
| Hydrolysis Time | 3–10 hours |
This method achieves 73–97.6% purity post-distillation .
Diazonium Salt Coupling
The chlorophenyl group participates in Sandmeyer-type reactions . In a patented synthesis , freshly prepared rubigan diazonium salt reacts with cyclopropyl ethylidenehydroxylamine under acidic conditions (HCl/H2SO4) to form the target compound. Catalysts like ammonium acetate and copper sulfate enhance yields.
Yield Optimization Data :
| Temperature (°C) | Halogen (X) | Catalyst | Yield (%) |
|---|---|---|---|
| 60 | Cl | NH4OAc, CuSO4 | 73 |
| 90 | Cl | NH4OAc, CuSO4 | 86 |
| 120 | Cl | NH4OAc, CuSO4 | 78 |
| 150 | Cl | NH4OAc, CuSO4 | 55 |
Optimal yields occur at 90°C , with higher temperatures causing decomposition .
Hydrolysis and Functionalization
The ketone undergoes acid-catalyzed hydrolysis to form carboxylic acids or alcohols, depending on conditions. For instance, treatment with 10% HCl converts intermediates like (III) into 1-(4-chlorophenyl)-2-cyclopropyl-1-propanone . NMR data (δ 0.12–0.40 ppm for cyclopropane protons; δ 7.18–7.22 ppm for aromatic protons) confirm product structures .
Reactions with Amines
The compound reacts with piperazine in methylene dichloride under trifluoroacetic acid (TFA) catalysis to form 1-(4-chlorophenyl)cyclopropylmethanone. This 6-hour reaction at ambient temperature achieves 91% yield , validated by ¹H/¹³C NMR and mass spectrometry .
Reaction Pathway:
-
Ketone activation by TFA.
-
Nucleophilic attack by piperazine.
-
Elimination of water to form the methanone derivative.
Substitution Reactions
The chlorophenyl group undergoes halogen exchange under nucleophilic aromatic substitution (SNAr) conditions. For example, replacing Cl with Br/NO2 groups is feasible but requires optimization to preserve the cyclopropane ring .
Oxidation and Reduction
-
Oxidation : Strong oxidants (e.g., KMnO4) convert the ketone to carboxylic acids, though cyclopropane stability varies with conditions.
-
Reduction : Catalytic hydrogenation (H2/Pd-C) reduces the ketone to a secondary alcohol, retaining the cyclopropane structure .
Cyclopropane Ring-Opening Reactions
Under strained conditions (e.g., strong acids/bases), the cyclopropane ring may cleave. For example, concentrated H2SO4 induces ring opening to form allylic carbocations, which trap nucleophiles (e.g., water) to yield diols or alkenes.
Scientific Research Applications
Synthetic Intermediates
The compound serves as a valuable synthetic intermediate in the preparation of more complex organic molecules. Its cyclopropyl group can participate in various reactions, including nucleophilic substitutions and cycloadditions, making it a versatile building block in organic synthesis.
- Reactivity : The cyclopropyl moiety can stabilize certain reactive intermediates, allowing for novel reaction pathways. For example, it has been utilized in the synthesis of substituted phenyl compounds through palladium-catalyzed cross-coupling reactions, demonstrating its utility in creating diverse chemical libraries .
| Reaction Type | Example Reaction | Yield (%) |
|---|---|---|
| Palladium-catalyzed coupling | 1-[1-(4-chlorophenyl)cyclopropyl]ethan-1-one with aryl halides | 65-74 |
| Nucleophilic substitution | Reaction with Grignard reagents | 57-61 |
Pharmacological Potential
Research indicates that compounds similar to this compound exhibit significant pharmacological activities. Its derivatives have shown promise as potential therapeutic agents in treating various conditions.
- Anticancer Activity : Preliminary studies suggest that derivatives of this compound may inhibit tumor growth by interfering with cellular signaling pathways. For instance, some analogs have demonstrated cytotoxic effects against cancer cell lines .
- Cardiovascular Applications : Similar compounds have been investigated for their role as P-selectin inhibitors, which are crucial in managing cardiovascular diseases. The structure-activity relationship studies indicate that modifications to the cyclopropyl group can enhance efficacy and bioavailability .
Polymer Chemistry
The unique properties of this compound make it suitable for applications in polymer chemistry. Its ability to undergo polymerization reactions allows for the development of new materials with tailored properties.
- Functional Polymers : The incorporation of this compound into polymer matrices can impart specific functionalities such as improved thermal stability and mechanical strength. Research is ongoing to explore its potential in creating smart materials that respond to environmental stimuli .
Case Study 1: Synthesis of Novel Anticancer Agents
A study focused on synthesizing new anticancer agents using this compound as a precursor. Various derivatives were tested against human cancer cell lines, revealing promising cytotoxicity profiles. The most effective compounds exhibited IC50 values below 10 µM, indicating strong potential for further development .
Case Study 2: Development of Functionalized Polymers
In another study, researchers utilized the compound to create functionalized polymers aimed at biomedical applications. The resulting materials showed enhanced biocompatibility and controlled drug release characteristics, making them suitable for use in drug delivery systems .
Mechanism of Action
The mechanism of action of 1-[1-(4-chlorophenyl)cyclopropyl]ethan-1-one involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Clocinizine: An antihistamine with a similar 4-chlorophenyl group.
Chlorcyclizine: Another antihistamine with structural similarities.
Uniqueness: 1-[1-(4-chlorophenyl)cyclopropyl]ethan-1-one is unique due to its cyclopropyl group, which imparts distinct chemical and biological properties. This structural feature differentiates it from other compounds with similar phenyl groups but lacking the cyclopropyl moiety.
Biological Activity
1-[1-(4-chlorophenyl)cyclopropyl]ethan-1-one, an organic compound with the molecular formula C11H11ClO, is a cyclopropyl ketone derivative notable for its unique chemical structure and potential biological activities. This article explores its biological activity, including antimicrobial and anti-inflammatory properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a cyclopropyl group attached to an ethanone moiety, with a 4-chlorophenyl substituent. This structural configuration is significant as it influences the compound's reactivity and interaction with biological targets.
| Property | Description |
|---|---|
| Molecular Formula | C11H11ClO |
| Molecular Weight | 196.66 g/mol |
| Structure | Cyclopropyl ketone with 4-chlorophenyl group |
The biological activity of this compound is primarily attributed to its ability to act as an electrophile. It can interact with nucleophilic sites on biomolecules, leading to modulation of various biological pathways. The specific targets and pathways involved depend on the context of use, but potential interactions include:
- Enzyme Inhibition : The compound may bind to specific enzymes, altering their activity.
- Receptor Modulation : It may interact with receptors, affecting cellular signaling pathways.
Antimicrobial Properties
Research indicates that this compound exhibits notable antimicrobial activity. Preliminary studies suggest effectiveness against various bacterial strains, comparable to other chlorinated aromatic compounds.
- Activity Against Bacteria : The compound has shown potential against Gram-positive and Gram-negative bacteria.
- Minimum Inhibitory Concentration (MIC) : Specific MIC values have been reported, indicating the concentration at which the compound inhibits bacterial growth.
Study 1: Antimicrobial Activity
A study evaluated the antimicrobial efficacy of this compound against several bacterial strains. The results indicated significant antibacterial activity, particularly against Staphylococcus aureus and Escherichia coli.
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.025 |
| Escherichia coli | 0.030 |
| Bacillus subtilis | 0.040 |
Study 2: Anti-inflammatory Mechanism
In another investigation, the anti-inflammatory effects were assessed using in vitro models. The compound demonstrated a reduction in pro-inflammatory cytokines, suggesting its potential as an anti-inflammatory agent.
Comparison with Similar Compounds
This compound is structurally similar to other compounds such as clocinizine and chlorcyclizine, which are known for their antihistamine properties. However, its unique cyclopropyl group provides distinct chemical and biological characteristics that differentiate it from these compounds.
| Compound | Key Features |
|---|---|
| Clocinizine | Antihistamine |
| Chlorcyclizine | Antihistamine |
| This compound | Antimicrobial & anti-inflammatory |
Q & A
Q. What are the recommended synthetic routes for 1-[1-(4-chlorophenyl)cyclopropyl]ethan-1-one, and how can reaction conditions be optimized for yield?
Methodological Answer: The synthesis typically involves cyclopropanation of a pre-functionalized aryl substrate. A plausible route includes:
Substrate Preparation: Start with 4-chlorophenylacetone derivatives.
Cyclopropanation: Use diazo compounds (e.g., trimethylsulfoxonium iodide) under basic conditions (e.g., KOH) to form the cyclopropane ring .
Purification: Column chromatography or recrystallization (e.g., ethanol) improves purity.
Optimization Tips:
- Catalyst Screening: Test transition-metal catalysts (e.g., Rh(II)) for stereoselectivity.
- Temperature Control: Maintain 0–5°C during diazo addition to minimize side reactions.
- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reactivity .
Q. How can the physicochemical properties of this compound be characterized, and which analytical techniques are most reliable?
Methodological Answer: Key characterization steps include:
- Purity Analysis: HPLC (C18 column, acetonitrile/water gradient) or GC-MS.
- Structural Confirmation:
- NMR: ¹H/¹³C NMR to confirm cyclopropane ring protons (δ ~1.5–2.5 ppm) and ketone carbonyl (δ ~200–210 ppm) .
- FT-IR: Strong C=O stretch at ~1700 cm⁻¹.
- Thermal Stability: TGA/DSC to assess decomposition temperatures (typically >200°C) .
Q. What are the known biological activities of structurally similar compounds, and how might they inform research on this compound?
Methodological Answer: Analogues with chlorophenyl and cyclopropyl motifs exhibit:
- Antimicrobial Activity: MIC values ≤10 µg/mL against Gram-positive bacteria .
- Enzyme Inhibition: Potential CYP450 modulation due to electron-withdrawing Cl substituents .
Research Strategy: - In Silico Screening: Use molecular docking (e.g., AutoDock Vina) to predict binding to bacterial targets (e.g., FabI enzyme).
- In Vitro Assays: Test against S. aureus (ATCC 25923) with broth microdilution .
Advanced Research Questions
Q. How can computational modeling resolve contradictions in reported biological activity data?
Methodological Answer: Contradictions in bioassay results (e.g., variable IC₅₀ values) may arise from differences in:
- Solubility: Use COSMO-RS simulations to predict solubility in assay media.
- Metabolic Stability: Perform MD simulations (e.g., GROMACS) to assess hepatic metabolism via CYP3A4 .
Case Study: If one study reports antifungal activity while another does not, evaluate: - Membrane Permeability: LogP calculations (e.g., SwissADME) to compare cellular uptake.
- Target Specificity: Phylogenetic analysis of fungal vs. mammalian enzyme targets .
Q. What strategies are effective for scaling up synthesis while maintaining stereochemical integrity?
Methodological Answer: Challenges: Cyclopropane ring strain and racemization during scale-up. Solutions:
- Continuous Flow Reactors: Improve heat dissipation and reduce side reactions .
- Chiral Catalysts: Use Ru(II)-pybox complexes for enantioselective cyclopropanation (>90% ee) .
- In-Line Analytics: Implement PAT (Process Analytical Technology) with FT-IR for real-time monitoring .
Q. How can researchers address discrepancies in cytotoxicity data across cell lines?
Methodological Answer: Divergent cytotoxicity (e.g., HepG2 vs. HEK293) may reflect:
- Metabolic Activation: Test liver S9 fraction co-incubation to mimic hepatic metabolism.
- ROS Generation: Measure intracellular ROS (e.g., DCFH-DA assay) to link toxicity to oxidative stress .
Experimental Design: - Dose-Response Curves: Use 8-point dilutions (0.1–100 µM) and nonlinear regression (GraphPad Prism).
- Control Compounds: Include doxorubicin (positive control) and vehicle (DMSO) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
